2-(Azetidin-2-YL)propan-2-amine

Description

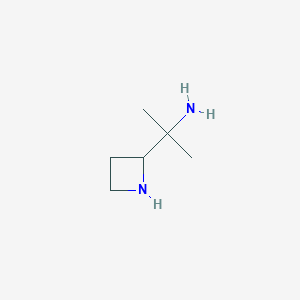

Structure

3D Structure

Properties

Molecular Formula |

C6H14N2 |

|---|---|

Molecular Weight |

114.19 g/mol |

IUPAC Name |

2-(azetidin-2-yl)propan-2-amine |

InChI |

InChI=1S/C6H14N2/c1-6(2,7)5-3-4-8-5/h5,8H,3-4,7H2,1-2H3 |

InChI Key |

PNJSJUFGPLCHAG-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C1CCN1)N |

Origin of Product |

United States |

Stereoselective Synthesis of 2 Azetidin 2 Yl Propan 2 Amine

Enantioselective Control in Azetidine (B1206935) Ring Formation

The construction of the chiral azetidine core is a critical step in the synthesis of 2-(azetidin-2-yl)propan-2-amine. Various strategies have been developed to achieve high enantioselectivity in the formation of the four-membered ring. These approaches can be broadly categorized into the asymmetric construction of the azetidine stereocenter from acyclic precursors, the use of chiral auxiliaries to direct the cyclization, and the application of organocatalytic or transition metal-catalyzed enantioselective cyclizations.

The direct asymmetric synthesis of the azetidine ring often involves the cyclization of chiral, non-racemic γ-amino alcohol or γ-haloamine derivatives. These precursors can be accessed from the chiral pool, for instance, from amino acids. An efficient stereoselective synthesis of enantiopure azetidine-2-carboxylic acid has been achieved from an amino ketone designed to undergo a photochemical Yang cyclization. wikipedia.org The stereochemistry of the ring substituents is retained during the reduction of N-substituted azetidin-2-ones to the corresponding azetidines using reagents like diborane (B8814927) or lithium aluminum hydride. acs.org

Another approach involves the base-induced cyclization of enantiopure (2-aminoalkyl)oxiranes, which can stereospecifically yield 2-(hydroxymethyl)azetidines. acs.org These can then be further functionalized. The choice of the nitrogen protecting group and the reaction conditions are crucial for achieving high stereoselectivity in these transformations.

Chiral auxiliaries are powerful tools for inducing stereoselectivity in the formation of the azetidine ring. wikipedia.org These chiral molecules are temporarily attached to the acyclic precursor and are removed after the cyclization. A common strategy involves the use of chiral 1-phenylethylamine (B125046) as both a source of nitrogen and a chiral director in the synthesis of enantiomeric pairs of azetidine-2,4-dicarboxylic acids. frontiersin.org

The Ellman auxiliary, tert-butanesulfinamide, has proven to be particularly effective in the synthesis of chiral C2-substituted azetidines. nih.gov This method starts with the condensation of the chiral sulfinamide with an achiral 1,3-bis-electrophile like 3-chloropropanal (B96773). The resulting sulfinimine can then undergo diastereoselective addition of an organometallic reagent, followed by an intramolecular cyclization to furnish the C2-substituted azetidine with high diastereomeric purity. nih.gov This approach is scalable and provides access to a variety of C2-substituted azetidines with predictable stereochemistry. frontiersin.orgnih.gov

| Chiral Auxiliary | Precursor | Key Transformation | Diastereomeric Ratio (d.r.) |

| (S)-1-Phenylethylamine | Diester | Cyclization | Not specified |

| tert-Butanesulfinamide | 3-Chloropropanal | Grignard addition & Cyclization | Up to 95:5 |

This table summarizes the use of chiral auxiliaries in the enantioselective synthesis of azetidine derivatives.

In recent years, organocatalysis and transition metal catalysis have emerged as powerful strategies for the enantioselective synthesis of azetidines. uni-muenchen.de Organocatalytic approaches, such as domino reactions, allow for the construction of complex chiral molecules from simple starting materials in a single operation under mild conditions. uni-muenchen.de

Transition metal catalysis offers a range of methods for enantioselective azetidine ring formation. Palladium-catalyzed intramolecular C-H amination has been used to synthesize functionalized azetidines. uni-muenchen.de Copper-catalyzed [3+1]-cycloadditions of imido-sulfur ylides with enoldiazoacetates in the presence of a chiral sabox ligand can produce 2-azetines with high enantiomeric excess, which can then be reduced to the corresponding chiral azetidines. nih.gov Furthermore, a photochemical, radical 4-exo-dig cyclization of ynamides promoted by copper photoredox catalysis has been reported to form azetidines. nih.gov

| Catalyst System | Reaction Type | Enantiomeric Excess (e.e.) |

| Chiral N,N'-dioxide/Mg(II) | [3+1]-Cycloaddition | Up to 94% |

| Copper/Chiral Sabox Ligand | [3+1]-Cycloaddition | Up to 95% |

| Copper Photoredox Catalyst | Radical 4-exo-dig Cyclization | Not specified |

| Chiral Cation Phase-Transfer Catalyst | Intramolecular C-C Bond Formation | Up to 96% |

This table highlights selected catalytic systems for the enantioselective synthesis of azetidine derivatives.

Diastereoselective Introduction of the Propan-2-amine Moiety

Once the chiral azetidine core is established, the next critical step is the diastereoselective introduction of the propan-2-amine substituent at the C2 position. This is typically achieved by the addition of a suitable nucleophile to a C2-functionalized azetidine intermediate, such as an aldehyde or an imine.

The stereochemistry at the C2 position can be controlled by using a chiral azetidine precursor that directs the incoming nucleophile to a specific face of the molecule. For instance, an N-protected azetidine-2-carbaldehyde can undergo diastereoselective addition of a methyl organometallic reagent, such as methylmagnesium bromide or methyllithium, to form a 2-(1-hydroxy-1-methylethyl)azetidine intermediate. The stereochemical outcome of such additions is often influenced by the nitrogen protecting group and the reaction conditions. Chelation control, where the metal of the organometallic reagent coordinates to both the nitrogen atom and the carbonyl oxygen, can lead to high syn-selectivity. The resulting hydroxyl group can then be converted to an amine via a Mitsunobu reaction with a phthalimide (B116566) or azide (B81097) nucleophile followed by reduction, or through a Ritter reaction.

A powerful strategy for the diastereoselective functionalization of azetidines involves the use of chiral auxiliaries attached to the nitrogen atom. As mentioned previously, the use of tert-butanesulfinamide allows for the highly diastereoselective addition of Grignard reagents to the C=N bond of the intermediate sulfinimine. nih.gov To synthesize the precursor for this compound, a protected amino-gem-dimethylmethyl nucleophile would be required.

Alternatively, an N-protected azetidine-2-carboxamide (B111606) can be reacted with organometallic reagents. The diastereoselectivity of such additions can be controlled by the nature of the protecting group and the reaction conditions. The resulting ketone can then be converted to the desired amine.

A general and scalable three-step method using the Ellman tert-butanesulfinamide chiral auxiliary has been developed for the synthesis of enantioenriched C2-substituted azetidines. frontiersin.org This method involves the condensation of 3-chloropropanal with the chiral auxiliary, followed by a diastereoselective Grignard addition and subsequent intramolecular cyclization. This approach has been shown to be effective for a range of aryl, vinyl, allyl, and alkyl substituents at the C2-position. frontiersin.org

| Azetidine Intermediate | Reagent | Product | Stereoselectivity |

| N-Boc-azetidine-2-carbaldehyde | Methylmagnesium bromide | syn-2-(1-Hydroxy-1-methylethyl)azetidine | High syn-selectivity (chelation control) |

| N-Sulfinyl-azetidine-2-imine | Methyl Grignard | N-Sulfinyl-2-(1-methyl-1-aminoethyl)azetidine | High d.r. (auxiliary control) |

This table illustrates potential diastereoselective reactions for the introduction of the propan-2-amine precursor at the C2 position of the azetidine ring.

Use of Chiral Sulfinamides in Stereoselective Azetidine Synthesis

A robust and increasingly popular strategy for the asymmetric synthesis of C2-substituted azetidines involves the use of chiral sulfinamides as chiral auxiliaries. acs.org The Ellman auxiliary, tert-butanesulfinamide, is particularly advantageous due to its low cost, commercial availability in both enantiomeric forms, and its ability to induce high stereoselectivity. nih.gov

The general approach begins with the condensation of a 1,3-bielectrophilic compound, such as 3-chloropropanal, with an enantiopure (R)- or (S)-tert-butanesulfinamide to form a chiral sulfinimine. This is followed by the diastereoselective addition of an organometallic reagent (e.g., a Grignard reagent) to the imine. The resulting intermediate, a chlorosulfinamide, undergoes intramolecular cyclization via nucleophilic substitution to yield the N-sulfinyl-azetidine with a high degree of diastereoselectivity. The final step involves the cleavage of the sulfinamide auxiliary under acidic conditions to afford the desired enantioenriched C2-substituted azetidine. acs.org

This method provides a scalable, three-step route to a wide array of C2-substituted azetidines, including those with aryl, vinyl, and alkyl substituents. acs.org The diastereoselectivity of the Grignard addition is generally high, and in many cases, the resulting diastereomers can be separated using standard chromatographic techniques, leading to enantiopure products after the removal of the auxiliary. acs.org

Table 1: Diastereoselective Synthesis of N-Sulfinyl-Azetidines Using Chiral Sulfinamides

This table summarizes the yields and diastereomeric ratios (d.r.) for the synthesis of various C2-substituted N-sulfinyl-azetidines following the addition of different Grignard reagents to the chiral sulfinimine and subsequent cyclization.

| Entry | Grignard Reagent (RMgX) | Product (N-Sulfinyl-Azetidine) | Yield (2 steps) | Diastereomeric Ratio (d.r.) |

| 1 | Phenylmagnesium bromide | N-Sulfinyl-2-phenylazetidine | 75% | 87:13 |

| 2 | 4-Methoxyphenylmagnesium bromide | N-Sulfinyl-2-(4-methoxyphenyl)azetidine | 72% | 79:21 |

| 3 | Methylmagnesium bromide | N-Sulfinyl-2-methylazetidine | 60% | >95:5 |

| 4 | Vinylmagnesium bromide | N-Sulfinyl-2-vinylazetidine | 65% | 80:20 |

| 5 | Allylmagnesium bromide | N-Sulfinyl-2-allylazetidine | 77% | 95:5 |

| 6 | Hexylmagnesium bromide | N-Sulfinyl-2-hexylazetidine | 58% | 92:8 |

Data sourced from The Journal of Organic Chemistry. acs.org

Asymmetric Synthesis of Azetidine-2,3-diones as Chiral Building Blocks

Azetidine-2,3-diones are versatile chiral building blocks in organic synthesis. rsc.orgrsc.org Although not direct precursors in a documented synthesis of this compound, their application in the stereoselective synthesis of other complex chiral molecules, such as unnatural α-amino acids and peptide derivatives, highlights their significance. rsc.orgrsc.org The synthesis of optically active azetidine-2,3-diones can be achieved from 3-hydroxy-β-lactams through oxidation. These diones can then undergo dynamic kinetic resolution to produce enantiomerically enriched 3-hydroxy-β-lactams. mdpi.com

An interesting application of enantiopure azetidine-2,3-diones is their reaction with primary amines. In an unexpected reaction pathway, these diones react with primary amines, including α-amino esters, to yield α-amino acid and peptide derivatives in a single step, rather than the expected 3-imino-β-lactams. rsc.orgrsc.org This transformation proceeds without significant racemization at the existing chiral centers and allows for the construction of new, complex chiral structures. rsc.org The reaction is thought to proceed through a fused aziridine-β-lactam intermediate. rsc.org This methodology provides a practical route to connect β-lactam chemistry with the synthesis of peptides and non-proteinogenic α-amino acids. rsc.org

Table 2: Synthesis of α-Amino Acid and Peptide Derivatives from an Enantiopure Azetidine-2,3-dione

This table shows the results of reacting enantiopure (+)-1-((S)-1-phenylethyl)-4-phenylazetidine-2,3-dione with various primary amines.

| Entry | Amine | Product | Yield |

| 1 | Benzylamine | N-Benzyl-N-((S)-1-phenylethyl)phenylalaninamide | 70% |

| 2 | (R)-1-Phenylethylamine | N-((R)-1-Phenylethyl)-N-((S)-1-phenylethyl)phenylalaninamide | 65% |

| 3 | Methyl glycinate | Dipeptide derivative | 60% |

| 4 | (S)-Alanine methyl ester | Dipeptide derivative | 55% |

| 5 | Aniline (B41778) | N-Phenyl-N-((S)-1-phenylethyl)phenylalaninamide | 68% |

Data sourced from a study on the reaction of azetidine-2,3-diones with primary amines. rsc.org

Resolution Techniques for Enantiopure this compound

The separation of a racemic mixture into its individual enantiomers, a process known as resolution, is a critical step when stereoselective synthesis is not employed. For chiral amines like this compound, several resolution techniques can be applied.

Diastereomeric Salt Formation: A classical and widely used method for resolving racemic amines is through the formation of diastereomeric salts. libretexts.orgpbworks.com This involves reacting the racemic amine with an enantiomerically pure chiral acid, known as a resolving agent. wikipedia.org Commonly used chiral acids include (+)-tartaric acid, (-)-mandelic acid, and (+)-camphor-10-sulfonic acid. libretexts.orgwikipedia.org The resulting products are a pair of diastereomeric salts (e.g., (R)-amine·(R)-acid and (S)-amine·(R)-acid), which have different physical properties, such as solubility. libretexts.orgyoutube.com This difference allows for their separation by fractional crystallization. pbworks.com Once a diastereomeric salt is isolated in pure form, the chiral amine enantiomer can be recovered by treatment with a base to neutralize the acid. libretexts.org A relevant example in the azetidine family is the resolution of racemic azetidine-2-carboxylic acid using chiral tyrosine hydrazide as the resolving agent. researchgate.net

Chromatographic Resolution: Chromatographic techniques are powerful tools for the separation of enantiomers. yakhak.orgrsc.org High-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP) is a common and effective method. yakhak.org The racemic mixture is passed through a column containing a chiral material that interacts differently with each enantiomer, leading to different retention times and thus, separation. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) phenylcarbamates, are widely used for the resolution of chiral amines. yakhak.org In some cases, derivatization of the amine, for instance with nitrobenzoxadiazole (NBD), can enhance the separation efficiency. yakhak.org

Gas chromatography (GC) on a chiral stationary phase can also be employed, often requiring prior derivatization of the amine with reagents like trifluoroacetic anhydride (B1165640) to increase volatility and improve interaction with the CSP. nih.gov

Table 3: Examples of Enantiomeric Separation of Chiral Amines by HPLC on Chiral Stationary Phases

This table illustrates the effectiveness of different chiral stationary phases (CSPs) for the HPLC resolution of representative chiral amines.

| Chiral Amine | Chiral Stationary Phase (CSP) | Mobile Phase | Separation Factor (α) |

| α-Methylbenzylamine | Chiralpak IE | Hexane/Ethanol | 1.35 |

| 1-Aminoindan | Chiralcel OD-H | Hexane/Isopropanol | 1.28 |

| Leucine ethyl ester | Chiralpak IA | Hexane/Ethanol | 1.52 |

| Phenylglycine methyl ester | Chiralpak AD-H | Hexane/Isopropanol | 1.41 |

Data adapted from a study on enantiomer separation on polysaccharide-derived CSPs. yakhak.org

Reactivity and Transformations of 2 Azetidin 2 Yl Propan 2 Amine and Its Derivatives

Reactivity Profile of the Azetidine (B1206935) Ring System

The azetidine ring's reactivity is a focal point of its chemistry, offering pathways to a variety of functionalized linear amines. rsc.org The presence of the nitrogen atom within the four-membered ring provides a site for synthetic modification and can act as a basic center in target molecules. byjus.comnih.gov However, this strained nature also predisposes the ring to decomposition pathways not typically seen in larger heterocyclic systems. byjus.comnih.gov

Ring-opening reactions are a hallmark of azetidine chemistry, providing a route to diverse molecular architectures. These reactions are often triggered by the inherent strain of the four-membered ring and can be initiated by acids, nucleophiles, or through intramolecular processes. britannica.comnj.gov

Azetidines are susceptible to ring cleavage under acidic conditions. The mechanism typically involves the protonation of the azetidine nitrogen, which enhances the ring's electrophilicity and facilitates cleavage of a carbon-nitrogen bond. wikipedia.orgadvansix.com This process can lead to the formation of a carbocation intermediate, which is then trapped by a nucleophile. advansix.com The stability of this carbocation can be influenced by substituents on the ring; for instance, electron-donating aryl groups can stabilize the intermediate and improve reaction yields. advansix.com

The rate of acid-mediated decomposition is highly dependent on pH, with more rapid degradation observed at lower pH values. wikipedia.org The basicity (pKa) of the azetidine nitrogen is a crucial factor in its stability, as it determines the ease of protonation, the initial step in the ring-opening cascade. wikipedia.org

Table 1: Effect of pH on the Stability of an N-substituted Azetidine Derivative

| pH | Half-life (T1/2) | Stability |

|---|---|---|

| 1.8 | 0.5 h | Rapid Decomposition |

| 2.7 | 1.2 h | Moderate Decomposition |

| 7.0 | Stable | High Stability |

Data derived from a study on a specific N-phenyl azetidine analogue and may not be representative of all azetidine derivatives. wikipedia.org

The strained azetidine ring, particularly when activated as an azetidinium salt, is a good substrate for nucleophilic attack. rsc.orgorganic-chemistry.org This reaction provides a stereoselective and regioselective pathway to functionalized linear amines. rsc.org A wide array of nucleophiles can be employed, including:

Halides: Tetrabutylammonium halides have been used for the site-selective ring-opening of α-aryl azetidinium salts to produce tertiary alkyl halides. whamine.com

Thiols: In the presence of a chiral phosphoric acid catalyst, thiols can be used for the enantioselective desymmetrization of azetidines. britannica.com

Aromatic Nucleophiles: Lewis acid-promoted ring-opening of azetidines with aromatic nucleophiles can occur via a Friedel-Crafts-type mechanism. britannica.com

Carbon and Oxygen Nucleophiles: The ring can be opened by various carbon and oxygen-based nucleophiles, often requiring activation of the azetidine ring. nj.govtandfonline.com

The regioselectivity of nucleophilic attack is influenced by both electronic and steric factors. organic-chemistry.org Nucleophiles tend to attack at the carbon atom that can best stabilize a positive charge in the transition state, such as a benzylic position. organic-chemistry.org However, sterically demanding nucleophiles may preferentially attack the less substituted carbon adjacent to the nitrogen. organic-chemistry.org

Certain substituted azetidines can undergo intramolecular ring-opening reactions, often facilitated by a pendant functional group. wikipedia.orglibretexts.org For example, N-substituted azetidines bearing a nearby amide group have been shown to decompose under acidic conditions through nucleophilic attack of the amide oxygen onto the azetidine ring. byjus.comnih.govwikipedia.org

The proposed mechanism involves an initial rearrangement catalyzed by acid, followed by the loss of a small molecule to form a lactone intermediate. This lactone can then rearrange further to a more stable lactam. byjus.com The propensity for this decomposition pathway is influenced by the length of the linker between the amide and the azetidine ring, with shorter linkers leading to faster decomposition. wikipedia.org

Table 2: Influence of Linker Length on Intramolecular Decomposition

| Linker Length (Methylene Units) | Relative Stability (Half-life) |

|---|---|

| 1 | Shortest |

| 2 | Intermediate |

| 3 | Longest |

Qualitative data based on studies of N-substituted azetidines with varying alkyl chain lengths. wikipedia.org

Beyond ring-opening, the azetidine scaffold can be functionalized at both the nitrogen and carbon atoms. The nitrogen atom (N-1) can be readily alkylated to form N-alkyl azetidines, although care must be taken to avoid overalkylation or ring cleavage. wikipedia.org The formation of quaternary ammonium (B1175870) salts is a common strategy to activate the ring for nucleophilic attack. organic-chemistry.org

Functionalization of the carbon atoms of the azetidine ring often involves sophisticated synthetic methods. For example, palladium(II)-catalyzed intramolecular C(sp³)–H amination has been used to synthesize functionalized azetidines. britannica.com Additionally, stereoselective addition of organolithium reagents to N-alkyl-oxazolinylazetidines can yield enantioenriched N-alkyl-2-acylazetidines. britannica.com

Ring-Opening Reactions: Mechanistic Insights.

Transformations of the Propan-2-amine Moiety

The exocyclic propan-2-amine group in 2-(azetidin-2-yl)propan-2-amine is a primary amine, which allows for a range of well-established chemical transformations. wikipedia.org These reactions are generally typical for simple alkyl amines and provide avenues for further derivatization of the parent molecule.

Common transformations include:

N-Acylation: Primary amines react readily with acylating agents like acid chlorides and anhydrides to form stable amide derivatives. byjus.comncert.nic.in This reaction is often used to protect the amine group or to introduce new functional moieties. tandfonline.comresearchgate.net

N-Alkylation: The primary amine can be alkylated using alkyl halides to form secondary and tertiary amines. ncert.nic.inwikipedia.org Selective mono-alkylation can be achieved under controlled conditions. rsc.org

Condensation with Carbonyls: Primary amines react with aldehydes and ketones to form imines (Schiff bases). britannica.comlibretexts.org

Salt Formation: As a basic functional group, the primary amine will react with acids to form the corresponding ammonium salts. byjus.comlibretexts.org

Reaction with Nitrous Acid: Primary aliphatic amines react with nitrous acid to yield unstable diazonium salts, which decompose to a mixture of products, including alcohols. libretexts.orgncert.nic.in

These transformations of the propan-2-amine moiety, coupled with the rich reactivity of the azetidine ring, underscore the potential of this compound and its derivatives as versatile building blocks in medicinal and materials chemistry.

Amine Reactivity: Alkylation, Acylation, and Derivatization

The exocyclic primary amine of this compound is a key site for synthetic modifications. As a primary amine, it is nucleophilic and can readily undergo standard amine transformations such as alkylation, acylation, and sulfonylation. These reactions allow for the introduction of a wide variety of functional groups, enabling the synthesis of diverse derivatives.

Acylation: The primary amine can be selectively acylated in the presence of the secondary amine within the azetidine ring. This chemoselectivity arises from the greater steric hindrance and lower basicity of the endocyclic nitrogen atom, whose lone pair has more p-character due to the ring geometry. For instance, reaction with acyl chlorides or anhydrides under basic conditions would yield the corresponding amides. A common derivatization for related azetidines involves N-acetylation.

Alkylation and Sulfonylation: Alkylation with alkyl halides or reductive amination with aldehydes and ketones can introduce alkyl groups onto the exocyclic nitrogen. Similarly, reaction with sulfonyl chlorides yields sulfonamides. These derivatizations are fundamental in medicinal chemistry for modulating the physicochemical properties of a molecule.

Derivatization via Borylation: A powerful method for derivatizing the carbon alpha to the ring nitrogen (the 2-position) has been demonstrated on related N-protected azetidines. The process involves α-lithiation followed by borylation with a boronic ester. This creates an azetidin-2-yl boronic ester, a versatile intermediate. This intermediate can then react with organolithium reagents to form homologated boronic esters, which can be further transformed. While this has been shown on the ring carbon itself, it demonstrates the potential for creating and modifying complex substituents at the 2-position.

| Reaction Type | Substrate | Reagents | Product Type | Reference |

|---|---|---|---|---|

| Acylation | Generic 2-substituted azetidine with exocyclic amine | Acetyl Chloride, Base | N-acetyl derivative | |

| α-Lithiation-Borylation | N-Botc-azetidine | 1. sec-BuLi, (-)-sparteine (B7772259) 2. i-PrOB(pin) | N-Botc-azetidin-2-yl boronic ester | |

| Homologation | N-Botc-azetidin-2-yl boronic ester | α-lithioalkyl triisopropylbenzoates | Homologated α-substituted azetidine boronic esters |

Functional Group Interconversions on the Isopropyl Group

The isopropyl group of this compound offers limited sites for direct functionalization. However, transformations of the amine itself can pave the way for further interconversions. For example, while challenging, a primary amine can potentially be converted into other functional groups.

More practically, functional group interconversions are achieved on derivatives. The C-B bond in the azetidin-2-yl boronic esters mentioned previously is highly versatile. It can be converted into a variety of other functional groups, demonstrating how a substituent at the 2-position can be modified. Research by Aggarwal and co-workers on related azetidinium ylides has shown that a C-B bond can be transformed into C-OH, C-vinyl, and C-H bonds, providing access to a diverse range of 3-aryl-1-aminopropane derivatives after ring opening. This highlights the synthetic potential for modifying the substituent at the C2 position of the azetidine ring.

| Starting Functional Group (on derivative) | Reagents | Resulting Functional Group | Reference |

|---|---|---|---|

| C-B(pin) | Oxidation (e.g., H₂O₂) | C-OH | |

| C-B(pin) | Protonolysis (e.g., H₂O) | C-H | |

| C-B(pin) | Suzuki-Miyaura Coupling | C-Aryl / C-Vinyl |

Rearrangement Reactions Involving the Azetidine Ring

The inherent strain in the four-membered ring makes azetidines prone to rearrangement reactions, typically leading to the formation of more stable five-membered rings like pyrrolidines.

One notable example is the Lewis acid-mediated rearrangement of N-p-toluenesulfonyl 2-tert-butyldiphenylsilylmethyl-substituted azetidines. These compounds rearrange into N-p-toluenesulfonyl 3-tert-butyldiphenylsilyl-substituted pyrrolidines. The reaction proceeds through a 1,2-migration of the silicon atom via a proposed siliranium ion intermediate.

Another type of rearrangement involves the ring-opening of azetidinium ions. For instance, in situ generated 2-phenyl-azetidinium ylides react with boronic esters to form acyclic γ-amino tertiary boronic esters. This transformation involves the formation of a zwitterionic boronate intermediate that undergoes a ring-opening 1,2-migration, driven by the relief of ring strain.

Regioselective and Chemoselective Transformations

The presence of multiple reactive sites in this compound and its derivatives necessitates controlled, selective reactions.

Chemoselectivity: As discussed in section 4.2.1, the exocyclic primary amine is generally more reactive and less sterically hindered than the endocyclic secondary amine. This allows for chemoselective acylation, alkylation, or sulfonylation at the primary amine without affecting the azetidine nitrogen, especially when the ring nitrogen is protected (e.g., with a Boc group).

Regioselectivity: The functionalization of the azetidine ring itself can be highly regioselective, depending on the substituents present. In studies on N-substituted 2-arylazetidines, the choice of the N-substituent dictates the site of lithiation. For example, N-alkylazetidines undergo ortho-lithiation on the aryl ring, whereas N-Boc protected azetidines are deprotonated at the benzylic position (the carbon of the azetidine ring attached to the aryl group). This switch in regioselectivity is crucial for the controlled synthesis of specifically substituted azetidines.

Furthermore, the synthesis of 2,3-disubstituted azetidines can be achieved with high regio- and diastereoselectivity. The kinetically controlled ring closure of specific amino alcohol precursors favors the formation of the strained four-membered azetidine ring over the thermodynamically more stable five-membered pyrrolidine (B122466) ring.

Advanced Mechanistic and Theoretical Investigations

Computational Studies on Azetidine (B1206935) Ring Formation and Reactivity

Computational methods, especially Density Functional Theory (DFT), have become indispensable in studying the synthesis and reactivity of the strained four-membered azetidine ring.

DFT Calculations for Mechanistic Elucidation of Synthetic Pathways

Density Functional Theory (DFT) calculations have been instrumental in providing detailed insights into the mechanisms of various synthetic routes to azetidines. These computational studies help to rationalize experimental observations and to understand the energetic profiles of reaction pathways.

For instance, DFT calculations have been employed to elucidate the mechanism of the anti-Baldwin 4-exo-dig radical cyclization of ynamides, a process used to synthesize functionalized azetidines. researchgate.net These calculations revealed that the 4-exo-dig cyclization is kinetically favored over the more common 5-endo-dig pathway, thus explaining the observed product distribution. researchgate.net The computational models in such studies typically involve locating transition states and calculating their corresponding activation energies to map out the most plausible reaction coordinate.

In another example, the synthesis of azetidines from cis-3,4-epoxy amines catalyzed by Lewis acids has been investigated using DFT. mdpi.com The calculations helped to understand the regioselectivity of the intramolecular aminolysis, providing a rationale for why the azetidine ring is formed in preference to a five-membered pyrrolidine (B122466) ring. mdpi.com Similarly, DFT has been used to study the Staudinger reaction, a [2+2] cycloaddition of a ketene (B1206846) and an imine, to rationalize the stereochemical outcome in the formation of β-lactams (azetidin-2-ones), which are precursors to some azetidines. researchgate.net

Recent advancements have also seen the use of computational models to guide the synthesis of azetidines through visible light-mediated aza Paternò–Büchi reactions. researchgate.net These models can predict which precursor molecules (alkenes and oximes) will react successfully, accelerating the discovery of new synthetic methods. mit.edu

Prediction of Regioselectivity and Stereoselectivity via Computational Modeling

Computational modeling is a powerful predictive tool for understanding the factors that control regioselectivity and stereoselectivity in the synthesis of substituted azetidines. By calculating the energies of different possible transition states, chemists can predict which isomers are more likely to form under a given set of reaction conditions.

A notable application is the prediction of regioselectivity in the ring-opening of oxiranes to form 2-arylazetidines. Quantum chemical calculations have been shown to be consistent with experimental findings, explaining the exclusive formation of the four-membered azetidine ring over the thermodynamically more stable five-membered ring. These models can reveal subtle electronic and steric effects that govern the trajectory of the nucleophilic attack.

In the context of the aza Paternò–Büchi reaction, frontier molecular orbital (FMO) theory, often in conjunction with DFT calculations, is used to predict the feasibility and selectivity of the cycloaddition. researchgate.net The energy matching between the FMOs of the alkene and the imine equivalent is crucial for the reaction to proceed efficiently. researchgate.net

Furthermore, computational studies have been used to understand the stereoselectivity of reactions involving lithiated azetidines. The configurational stability of these intermediates, which is key to the stereochemical outcome of their subsequent reactions, has been investigated through calculations, supporting experimental observations.

Conformational Analysis of 2-(Azetidin-2-YL)propan-2-amine and its Derivatives

The biological activity and chemical reactivity of this compound are intrinsically linked to its three-dimensional structure and conformational preferences. The four-membered azetidine ring is not planar and undergoes a puckering motion. The substituents on the ring can adopt different spatial arrangements, leading to various conformers with distinct energies.

For a 2-substituted azetidine like this compound, the bulky 2-propylamine group can exist in either a pseudo-equatorial or a pseudo-axial position relative to the puckered ring. The relative stability of these conformers is determined by a balance of steric and electronic effects. Generally, bulky substituents prefer to occupy the less sterically hindered pseudo-equatorial position to minimize gauche interactions with the rest of the ring.

Electronic Structure Analysis and Reactivity Descriptors

The electronic structure of this compound dictates its reactivity. An analysis of the distribution of electron density, the nature of the molecular orbitals, and various reactivity descriptors can provide a detailed picture of its chemical behavior.

The azetidine ring contains a nitrogen atom with a lone pair of electrons, making it a nucleophilic and basic center. The primary amine of the propan-2-amine substituent is also a nucleophilic site. The relative basicity and nucleophilicity of these two nitrogen atoms would be a key feature of the molecule's reactivity profile.

Reactivity descriptors derived from conceptual DFT, such as the Fukui functions, local softness, and the electrostatic potential map, can pinpoint the most likely sites for electrophilic and nucleophilic attack. For this compound, the highest occupied molecular orbital (HOMO) would likely be localized on one of the nitrogen atoms, indicating the site of initial interaction with electrophiles. The lowest unoccupied molecular orbital (LUMO) would indicate the most probable site for nucleophilic attack.

While specific computational data for this compound is not available, general principles suggest that both nitrogen atoms are potential sites for protonation or alkylation. The outcome of such reactions would depend on the specific reagents and conditions, as well as the relative thermodynamic stability of the possible products.

Strain Energy Analysis of the Azetidine Ring

A defining feature of the azetidine ring is its significant ring strain, which is a consequence of the deviation of its bond angles from the ideal tetrahedral angle of 109.5°. This stored energy influences both the stability and the reactivity of azetidine-containing compounds.

The strain energy of the parent azetidine ring is approximately 25.2 kcal/mol. mit.edu This value is comparable to that of other small rings like cyclobutane (B1203170) and aziridine (B145994), and significantly higher than that of five- and six-membered rings such as pyrrolidine and piperidine, which are considered relatively strain-free. mit.edu

| Compound | Ring Size | Strain Energy (kcal/mol) |

| Aziridine | 3 | ~27 |

| Azetidine | 4 | ~25.2 mit.edu |

| Pyrrolidine | 5 | ~6 |

| Piperidine | 6 | ~0 |

| Cyclopropane | 3 | ~27.5 |

| Cyclobutane | 4 | ~26.5 |

| This table presents a comparison of the ring strain energies of azetidine and other common cyclic compounds. |

This high ring strain makes the azetidine ring susceptible to ring-opening reactions under various conditions, such as with nucleophiles or under catalytic hydrogenation. However, the azetidine ring is also notably more stable than the three-membered aziridine ring, which allows for its isolation and handling as a stable entity. The presence of substituents, such as the 2-propylamine group in this compound, can modulate the ring strain and its reactivity, although the fundamental driving force for ring-opening reactions remains a key aspect of its chemistry.

Spectroscopic Characterization Techniques for Structural Confirmation in Synthesis

The unambiguous identification and structural confirmation of this compound rely on a combination of modern spectroscopic techniques. Each method provides unique information about the molecule's structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR: The proton NMR spectrum would be complex but highly informative. One would expect to see characteristic signals for the protons on the azetidine ring. The proton at the C2 position, being adjacent to a stereocenter and the nitrogen atom, would likely appear as a multiplet. The protons on the C3 and C4 positions would also show complex splitting patterns due to geminal and vicinal coupling. The isopropyl group would give rise to a doublet for the six methyl protons and a septet for the methine proton. The protons of the N-H groups would appear as broad signals, and their chemical shifts could be dependent on the solvent and concentration.

¹³C NMR: The carbon NMR spectrum would show distinct signals for each of the carbon atoms in the molecule. The C2 carbon of the azetidine ring, being attached to a nitrogen atom, would appear at a characteristic downfield shift. The chemical shifts of the C3 and C4 carbons would be further upfield. The carbons of the isopropyl group would also have predictable chemical shifts.

2D NMR: Techniques like COSY (Correlation Spectroscopy) would be essential to establish the connectivity between protons, helping to assign the complex multiplets in the ¹H NMR spectrum. HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) experiments would be used to correlate the proton signals with their directly attached carbon atoms and with carbons that are two or three bonds away, respectively, providing a complete and unambiguous assignment of the entire carbon skeleton. NOESY (Nuclear Overhauser Effect Spectroscopy) could be used to probe the spatial proximity of protons, which can help in determining the stereochemistry and preferred conformation of the molecule.

Mass Spectrometry (MS): Mass spectrometry would be used to determine the molecular weight of the compound and to gain information about its structure through fragmentation patterns. Electron ionization (EI) or softer ionization techniques like electrospray ionization (ESI) could be used. The molecular ion peak would confirm the elemental composition (with high-resolution mass spectrometry). The fragmentation pattern would likely involve the loss of the isopropyl group or cleavage of the azetidine ring.

Infrared (IR) Spectroscopy: The IR spectrum would show characteristic absorption bands for the functional groups present in the molecule. Key expected vibrations include:

N-H stretching vibrations for the primary and secondary amines, typically appearing as one or two bands in the region of 3300-3500 cm⁻¹.

C-H stretching vibrations for the sp³ hybridized carbons just below 3000 cm⁻¹.

N-H bending vibrations around 1600 cm⁻¹.

C-N stretching vibrations in the fingerprint region (1000-1300 cm⁻¹).

| Spectroscopic Technique | Predicted Key Features for this compound |

| ¹H NMR | Multiplets for azetidine ring protons; doublet and septet for isopropyl group; broad N-H signals. |

| ¹³C NMR | Distinct signals for all carbons, with C2 of the azetidine ring at a downfield shift. |

| Mass Spectrometry | Molecular ion peak corresponding to the molecular formula C₇H₁₆N₂; fragmentation patterns showing loss of isopropyl group or ring cleavage. |

| IR Spectroscopy | N-H stretching bands (3300-3500 cm⁻¹); C-H stretching bands (<3000 cm⁻¹); N-H bending band (~1600 cm⁻¹). |

| This table summarizes the expected key signals and features in the primary spectroscopic techniques used for the characterization of this compound. |

Role of 2 Azetidin 2 Yl Propan 2 Amine As a Synthetic Intermediate and Chiral Building Block

Applications in the Enantioselective Synthesis of Complex Molecules

Chiral azetidines are recognized as important nitrogen-containing heterocycles, valued for their biological significance and increasing application in medicinal chemistry. nih.gov Their intrinsic ring strain makes them useful synthetic intermediates that can undergo selective ring-opening reactions. nih.gov The development of methodologies to access enantiomerically pure azetidines has expanded their role in the stereocontrolled synthesis of intricate molecules. acs.org

A synthon is a conceptual unit within a molecule that assists in the formation of a chemical bond. Chiral amines are fundamental components in a vast array of pharmaceuticals and natural products. The development of new strategies for preparing chiral amines is a significant goal in organic synthesis. nih.gov A molecule such as 2-(azetidin-2-yl)propan-2-amine, possessing a chiral center at the C2 position of the azetidine (B1206935) ring and a gem-dimethylaminoethyl group, serves as a chiral amine synthon. This structure can be incorporated into a target molecule, transferring its defined stereochemistry.

The azetidine ring itself can be considered a constrained analog of larger, more flexible amine structures. Its use in synthesis allows for the construction of compounds with specific conformational properties. Methodologies for creating 2-alkyl substituted azetidines, while historically scarce, have been developed, providing access to these valuable synthons. nih.gov Furthermore, the related azetidin-2-one (B1220530) (β-lactam) ring is a well-established synthon, recognized as a powerful building block for a large number of organic molecules by leveraging its associated ring strain. nih.govresearchgate.net

The azetidine moiety is a privileged motif in medicinal chemistry, appearing in numerous bioactive molecules. rsc.org The ability to functionalize the azetidine ring, particularly at the nitrogen and C2 positions, allows for its integration into a wide variety of other heterocyclic systems. nih.govnih.gov For instance, the synthesis of densely functionalized azetidine ring systems can provide access to a diverse collection of fused, bridged, and spirocyclic frameworks. nih.gov

Research has demonstrated the synthesis of various substituted azetidines from simple building blocks with high efficiency. researchgate.net These methods often provide azetidines without N-functionalization, which allows for straightforward derivatization through robust synthetic techniques like reductive amination or N-alkylation, further expanding their utility in building diverse molecular libraries. nih.gov The development of synthetic routes to prepare enantiomerically pure azetidines has been a key focus, as these compounds are crucial for creating new chiral ligands and pharmacologically active agents. acs.org

Ligand Design in Asymmetric Catalysis

The design of suitable chiral ligands is central to the field of asymmetric catalysis, where a chiral catalyst directs a reaction to preferentially form one of two enantiomeric products. nih.gov Chiral azetidine derivatives have emerged as an effective class of ligands and organocatalysts for a range of asymmetric transformations. birmingham.ac.ukresearchgate.net The rigid, four-membered ring of the azetidine core helps to create a well-defined chiral environment around a metal center or to orient substrates in organocatalytic reactions.

Since the early 1990s, chiral azetidine-derived ligands have been successfully employed in various metal-catalyzed asymmetric reactions. birmingham.ac.ukresearchgate.net These ligands modify the reactivity and selectivity of a metal center, enabling high levels of enantiocontrol. nih.gov Due to their conformationally constrained structure, azetidine-based ligands can be superior to analogous systems in certain reactions. bham.ac.uk

Chiral C2-symmetric 2,4-disubstituted azetidines containing a β-amino alcohol moiety, for example, have been synthesized and used as effective ligands in the asymmetric addition of diethylzinc (B1219324) to aldehydes. researchgate.net Similarly, copper-azetidine complexes have been shown to be highly effective catalysts for the Henry (nitroaldol) reaction, achieving excellent enantioselectivity (>99.5% ee). bham.ac.uk The modular nature of azetidine synthesis allows for the tuning of steric and electronic properties to optimize catalyst performance for specific reactions. nih.gov

Representative Metal-Catalyzed Asymmetric Reactions Using Chiral Azetidine-Derived Ligands

| Asymmetric Reaction | Metal Catalyst | Ligand Type | Achieved Enantioselectivity (ee) | Source |

|---|---|---|---|---|

| Henry Reaction | Copper (Cu) | Enantiopure cis-amino azetidines | Up to >99.5% | bham.ac.uk |

| Friedel-Crafts Alkylation | Various | Chiral azetidine-derived ligands | Effective Asymmetry | birmingham.ac.ukresearchgate.net |

| Michael-type Reactions | Various | Chiral azetidine-derived ligands | Effective Asymmetry | birmingham.ac.ukresearchgate.net |

| Diethylzinc Addition to Aldehydes | Zinc (Zn) | C2-symmetric 2,4-disubstituted azetidines | Up to 98% | researchgate.net |

| Suzuki-Miyaura Coupling | Palladium (Pd) | Vicinal diamines with azetidine cores | Catalytically Active | researchgate.net |

Organocatalysis, the use of small organic molecules to catalyze chemical reactions, has become a major pillar of asymmetric synthesis. researchgate.net Chiral azetidine-derived scaffolds, particularly those based on secondary amines, have been developed as effective organocatalysts. These catalysts are often robust, inexpensive, and environmentally benign. researchgate.net

Azetidine-based organocatalysts have been utilized to induce asymmetry in reactions such as Friedel-Crafts alkylations, Henry reactions, and Michael-type additions. birmingham.ac.ukresearchgate.net For example, L-azetidine carboxylic acid has been used as a catalyst for the electrophilic α-amination of aldehydes and ketones. researchgate.net The rigid framework of the azetidine ring is crucial for creating a specific three-dimensional environment that allows for high levels of stereocontrol during the catalytic cycle. The development of novel catalysts based on these scaffolds continues to be an active area of research. rsc.org

Precursor to α-Amino Acid and Peptide Derivatives

The β-lactam (azetidin-2-one) ring, a close structural relative of azetidine, is widely recognized as a versatile synthon for preparing a variety of biologically important compounds, including aromatic β-amino acids, peptides, and amino sugars. nih.govresearchgate.net The "β-lactam synthon method" involves the strategic cleavage of the strained four-membered ring to access diverse molecular structures. nih.govresearchgate.net

By analogy, a chiral 2-substituted azetidine like this compound can serve as a precursor for the synthesis of non-natural α-amino acid derivatives and peptidomimetics. The incorporation of the azetidine ring itself into a peptide backbone, using azetidine-2-carboxylic acid, is known to influence the secondary and tertiary structure of polypeptides. umich.edu The gem-dimethyl group at the terminus of the side chain of this compound could be chemically transformed into a carboxylic acid or a related functional group, yielding a novel α,α-disubstituted amino acid. Such amino acids are of great interest in medicinal chemistry as they can impart conformational rigidity and increased resistance to enzymatic degradation when incorporated into peptides. The synthesis of such complex amino acid derivatives often relies on chiral building blocks, a role for which this compound is well-suited.

Table of Compounds

Utility in the Development of Novel Synthetic Methodologies

Following a comprehensive search of available scientific literature and chemical databases, there is currently no specific, publicly available research detailing the utility of this compound in the development of novel synthetic methodologies. While the broader class of azetidine-containing compounds has been investigated for its potential in asymmetric synthesis and as chiral auxiliaries, information directly pertaining to the application of this specific compound in fostering new synthetic reactions is not found in the reviewed resources.

The synthesis of various azetidine derivatives has been a subject of interest in organic chemistry. For instance, methods have been developed for the preparation of chiral azetidine-2-carboxylic acid and its derivatives, often employing other chiral molecules, such as (S)-1-phenylethylamine, as chiral auxiliaries to guide the stereochemical outcome of the reactions. The general approach often involves the intramolecular cyclization of appropriately substituted precursors to form the strained four-membered azetidine ring. These synthetic efforts have contributed to the availability of a range of chiral azetidine-based scaffolds.

Furthermore, the application of azetidine derivatives extends to their use as building blocks for more complex molecular architectures, including those with potential applications in medicinal chemistry, such as scaffolds for central nervous system (CNS)-focused libraries. The development of synthetic routes to functionalized azetidines, for example from N-allyl amino diols, highlights the efforts to incorporate this motif into larger, more diverse molecular structures.

However, the specific role of this compound as a catalyst, a chiral ligand for a metal catalyst, or as a key reactant that enables a novel synthetic transformation is not documented in the searched literature. The development of new synthetic methodologies often relies on the unique reactivity and structural features of a particular compound. Without published research demonstrating such applications for this compound, a detailed account of its utility in this specific context cannot be provided at this time. Further research would be necessary to explore and establish the potential of this compound in the advancement of synthetic organic chemistry.

Future Perspectives and Research Challenges

Development of More Sustainable and Atom-Economical Synthetic Routes

A primary challenge in the broader application of complex azetidines is the development of efficient and environmentally benign synthetic methodologies. Traditional routes often suffer from low atom economy, harsh reaction conditions, or the need for extensive protecting group manipulations. researchgate.net Future research will likely focus on overcoming these limitations.

Promising sustainable approaches for the synthesis of the azetidine (B1206935) core include:

Photocatalysis: Light-driven reactions, often employing a photocatalyst to excite molecules, are emerging as powerful tools for constructing azetidine rings from simple precursors like alkenes and oximes. mit.edu This method avoids harsh reagents and can often be performed at ambient temperatures.

Catalytic Intramolecular Aminolysis: The use of Lewis acids, such as Lanthanum(III) triflate (La(OTf)₃), to catalyze the intramolecular regioselective aminolysis of epoxy amines provides a high-yield pathway to functionalized azetidines. frontiersin.org These reactions can proceed even with sensitive functional groups present in the molecule. frontiersin.org

C-H Amination: Palladium-catalyzed intramolecular amination of unactivated C(sp³)–H bonds represents a highly efficient and atom-economical strategy for forming azetidine rings. acs.org This approach utilizes readily available starting materials and avoids the pre-functionalization typically required in other methods. acs.orgorganic-chemistry.org

Radical Annulation: Photo-induced, copper-catalyzed radical annulation of aliphatic amines with alkynes offers an efficient route to densely substituted azetidines. researchgate.netresearchgate.net

These modern synthetic strategies hold the potential to construct the 2-(Azetidin-2-YL)propan-2-amine framework with greater efficiency and less environmental impact than classical methods.

| Synthetic Strategy | Key Features | Potential Advantages |

|---|---|---|

| Photocatalysis | Uses light energy to drive reactions. mit.edu | Mild conditions, high functional group tolerance. |

| Catalytic Intramolecular Aminolysis | Lewis acid-catalyzed ring closure of epoxy amines. frontiersin.org | High yields, high regioselectivity. frontiersin.org |

| Palladium-Catalyzed C-H Amination | Direct formation of N-C bond from an unactivated C-H bond. acs.org | High atom economy, use of simple substrates. acs.org |

| Radical Annulation | Copper-catalyzed reaction of amines with alkynes. researchgate.net | Access to densely functionalized azetidines. researchgate.net |

Exploration of Unprecedented Reactivity Patterns of Azetidine-2-amines

The reactivity of azetidines is largely dictated by the considerable strain of the four-membered ring, making them susceptible to ring-opening and ring-expansion reactions. rsc.orgrsc.org The specific structure of this compound, with its vicinal diamine motif, opens the door to reactivity patterns that are currently underexplored.

Future research could investigate:

Strain-Release Rearrangements: The proximity of the exocyclic primary amine to the strained ring could facilitate novel rearrangements upon activation. For instance, treatment with specific reagents might trigger a ring-opening followed by an intramolecular cyclization to form more stable five- or six-membered heterocycles, a known transformation for other functionalized azetidines. researchgate.netrsc.org

Intramolecular Cyclizations: The two amine groups could participate in tandem reactions, acting as a "two-point" handle for constructing more complex fused or bridged heterocyclic systems.

Unusual Ring Cleavage: Inspired by the reaction of azetidine-2,3-diones with primary amines to form α-amino acid derivatives, exploring the reaction of this compound with various electrophiles could lead to unprecedented bond-cleavage and functionalization pathways. rsc.org This could provide a direct route to unique, non-proteinogenic amino acid scaffolds.

The challenge lies in controlling the chemoselectivity of these transformations, directing the reactivity towards a desired outcome rather than a mixture of products.

Advanced Computational Modeling for Predictive Synthesis and Reactivity

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for predicting and understanding complex chemical reactions. researchgate.netthescience.dev For a molecule like this compound, computational modeling presents a significant opportunity to accelerate research and discovery.

Key areas for computational investigation include:

Predictive Synthesis: Models can be developed to predict the feasibility and potential yield of various synthetic routes to this compound. mit.eduthescience.dev By calculating the frontier orbital energies of precursors, researchers can rapidly screen different reaction partners and conditions, identifying promising avenues for experimental work and expanding the accessible substrate scope. mit.eduthescience.dev

Mechanism Elucidation: DFT calculations can illuminate the transition states and reaction pathways of novel transformations. researchgate.net This is crucial for understanding the unprecedented reactivity patterns discussed previously, allowing for the rational design of experiments to favor specific outcomes.

Conformational Analysis: Understanding the preferred three-dimensional structure and conformational dynamics of the molecule is key to predicting its interaction with other molecules, such as enzymes or catalytic centers.

The primary challenge is the computational cost and accuracy required for modeling complex reaction networks. However, as computational power and theoretical methods improve, these predictive capabilities will become increasingly vital. thescience.dev

Expanding the Scope of Chiral Derivatization and Functionalization

The C2 carbon of the azetidine ring in this compound is a stereocenter. The ability to synthesize and subsequently functionalize enantiomerically pure versions of this compound is critical for applications in medicinal chemistry and asymmetric catalysis. acs.orgnih.gov

Future research will focus on:

Asymmetric Synthesis: Developing highly enantioselective methods, such as copper-catalyzed [3+1]-cycloadditions or syntheses employing chiral auxiliaries like tert-butanesulfinamides, will be essential for accessing specific stereoisomers. acs.orgspringernature.com

Late-Stage Functionalization: The presence of two distinct amine groups offers rich possibilities for selective, late-stage derivatization. nih.gov This would allow for the creation of a diverse library of chiral compounds from a common enantiopure intermediate. For example, one amine could be selectively protected, allowing the other to be functionalized, followed by deprotection and derivatization of the first amine.

Stereospecific Reactions: Exploring reactions that proceed with high stereocontrol at the existing chiral center will be crucial. This includes nucleophilic additions or substitutions that can be influenced by the stereochemistry of the starting material.

The challenge is to achieve high levels of chemo- and stereoselectivity in these derivatization reactions, given the potential for the two amine groups to compete for reagents. acs.org

Integration of this compound into Novel Catalytic Systems

Functionalized azetidines have shown promise as ligands in transition metal catalysis and as organocatalysts. rsc.orgacs.org The diamine structure of this compound makes it an attractive candidate for a novel bidentate ligand.

Opportunities for research include:

Bidentate Ligand Design: The compound can potentially coordinate to a metal center through both the ring nitrogen and the exocyclic primary amine, forming a stable five-membered chelate ring. This motif is common in highly effective catalytic systems.

Asymmetric Catalysis: An enantiomerically pure form of the molecule could serve as a chiral ligand for a wide range of asymmetric transformations, including reductions, cycloadditions, and C-C bond-forming reactions. rsc.org

Organocatalysis: The primary amine could be utilized in organocatalytic reactions, such as enantioselective Mannich or Michael reactions, with the azetidine ring providing a rigid, sterically defined environment to influence the stereochemical outcome.

Q & A

Q. What are the common synthetic routes for preparing 2-(azetidin-2-yl)propan-2-amine, and how do reaction conditions influence yield and purity?

- Methodological Answer : The synthesis of secondary amines like this compound typically involves nucleophilic substitution or reductive amination. For example, analogous compounds (e.g., butan-2-yl derivatives) are synthesized by reacting benzyl chloride derivatives with amines under basic conditions, using solvents such as tetrahydrofuran (THF) or dimethylformamide (DMF) to stabilize intermediates . Temperature control (e.g., 0–60°C) is critical to minimize side reactions. A comparative table of synthetic methods is provided below:

| Method | Solvent | Temperature | Catalyst | Yield Range |

|---|---|---|---|---|

| Nucleophilic Substitution | THF | 25–40°C | K₂CO₃ | 60–75% |

| Reductive Amination | DMF/EtOH | 50–60°C | NaBH₄ | 70–85% |

Purity can be enhanced via column chromatography or recrystallization, with solvent polarity adjusted to isolate the target compound .

Q. What spectroscopic and chromatographic methods are recommended for characterizing this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR can identify proton environments and carbon frameworks. For example, azetidine ring protons resonate at δ 2.5–3.5 ppm, while the propan-2-amine methyl groups appear as singlets near δ 1.2 ppm .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., C₆H₁₄N₂, [M+H]⁺ = 115.1234) and fragmentation patterns .

- High-Performance Liquid Chromatography (HPLC) : Reverse-phase C18 columns with acetonitrile/water gradients (e.g., 70:30 to 95:5) resolve impurities, with UV detection at 210–220 nm .

Advanced Research Questions

Q. How can researchers optimize the stereochemical outcomes during the synthesis of this compound, particularly considering potential chiral centers?

- Methodological Answer : Chiral resolution or asymmetric synthesis is critical. For example:

- Kinetic Resolution : Use chiral catalysts (e.g., (R)-BINAP with palladium) to favor one enantiomer during azetidine ring formation .

- Enzymatic Methods : Lipases or esterases selectively hydrolyze intermediates, as demonstrated in amphetamine syntheses .

- Circular Dichroism (CD) : Monitor enantiomeric excess (ee) during purification. A protocol for CD analysis in ethanol (0.1 mg/mL, λ = 200–250 nm) is recommended .

Q. What strategies are effective in resolving contradictions between computational predictions and experimental data regarding the reactivity of this compound?

- Methodological Answer :

- Cross-Validation : Compare density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) with experimental kinetics. For instance, if DFT predicts a lower activation energy for azetidine ring-opening than observed, revise solvation models (e.g., include explicit water molecules) .

- Isotopic Labeling : Use ¹⁵N-labeled amines to track reaction pathways via MS or NMR, clarifying mechanistic discrepancies .

Q. How can factorial design be applied to investigate the simultaneous effects of temperature, solvent, and catalyst concentration on the synthesis efficiency of this compound?

- Methodological Answer : A 2³ factorial design evaluates three factors at two levels (high/low):

- Factors : Temperature (40°C vs. 60°C), solvent polarity (THF vs. DMF), catalyst loading (5 mol% vs. 10 mol%).

- Response Variables : Yield, purity, reaction time.

- Analysis : Use ANOVA to identify significant interactions. For example, a Pareto chart may reveal that solvent polarity and temperature interact synergistically to boost yield by 15% .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported biological activities of this compound derivatives across studies?

- Methodological Answer :

- Meta-Analysis : Compile IC₅₀ values from PubChem and other databases, adjusting for assay conditions (e.g., cell line variability, incubation time) .

- Dose-Response Curves : Replicate experiments with standardized protocols (e.g., 24-hour exposure in HEK293 cells) to isolate compound-specific effects from methodological noise .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.